N-(2-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(2-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
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Biological Activity
N-(2-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 946205-01-2 |
Molecular Formula | C22H21FN2O3 |
Molecular Weight | 380.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridinone structures have shown promising results against various cancer cell lines, including lung (A549), prostate (PC3), and breast cancer cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
A study reported that certain pyridinone derivatives demonstrated IC50 values in the low micromolar range against these cell lines, indicating potent activity .
Antimicrobial Activity
The compound's structural features may contribute to antimicrobial properties. Related compounds with similar functionalities have been tested for their effectiveness against various bacterial strains. For example, derivatives showed minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, while also being effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa with MICs ranging from 8.33 to 156.47 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures often inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis : Many studies indicate that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The interaction with bacterial membranes or inhibition of bacterial protein synthesis may explain the antimicrobial effects observed.
Study 1: Anticancer Efficacy
In a study focused on novel pyridinone derivatives, it was found that one compound exhibited an IC50 value of 0.5 µM against A549 lung cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity and suggested further optimization for improved efficacy .
Study 2: Antimicrobial Activity Assessment
Another research evaluated a series of compounds structurally related to this compound for their antibacterial properties. The results indicated that certain derivatives had MIC values as low as 5 µM against Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-15-7-3-4-8-17(15)14-28-21-12-25(16(2)11-20(21)26)13-22(27)24-19-10-6-5-9-18(19)23/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSSOSZJGTVOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.